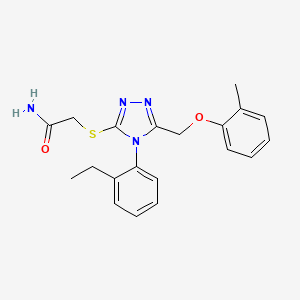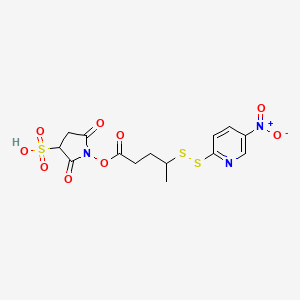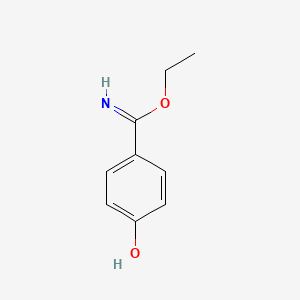
SBE13
Descripción general
Descripción
SBE13 is a potent and selective inhibitor of polo-like kinase 1 (Plk1), a serine/threonine kinase involved in various stages of cell division. The compound has an IC50 value of 200 pM for Plk1, making it highly effective in inhibiting this kinase. This compound is less effective against other kinases such as Plk2 and Plk3, with IC50 values of >66 μM and 875 nM, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SBE13 is synthesized through a series of chemical reactions involving vanillin-derived pyridyl-ethanamine compounds. The synthesis typically involves the following steps:
Formation of the pyridyl-ethanamine core: This involves the reaction of vanillin with appropriate amines under controlled conditions.
Functionalization: The core structure is further functionalized with various substituents to enhance its selectivity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically produced in solid form and stored at low temperatures to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
SBE13 undergoes various chemical reactions, primarily focusing on its interaction with kinases:
Inhibition of kinase activity: this compound binds to the inactive conformation of Plk1, inhibiting its activity.
Induction of apoptosis: The compound induces apoptosis in cancer cells by disrupting the cell cycle
Common Reagents and Conditions
Reagents: Vanillin, amines, and various functionalizing agents.
Conditions: Controlled temperature and pH, often under inert atmospheres to prevent oxidation
Major Products
The primary product of these reactions is this compound itself, which is then used in various scientific applications. By-products are typically removed during the purification process .
Aplicaciones Científicas De Investigación
SBE13 has a wide range of applications in scientific research:
Cancer Research: It is used to study the role of Plk1 in cell division and its potential as a target for cancer therapy
Cell Cycle Studies: Researchers use this compound to investigate the mechanisms of cell cycle regulation and apoptosis
Drug Development: The compound serves as a lead molecule for developing new Plk1 inhibitors with improved efficacy and selectivity
Mecanismo De Acción
SBE13 exerts its effects by binding to the inactive conformation of Plk1. This binding inhibits the kinase activity of Plk1, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the DFG motif in the kinase, which is only accessible in its inactive conformation .
Comparación Con Compuestos Similares
Similar Compounds
BI 2536: Another Plk1 inhibitor with similar potency but different selectivity profiles.
Poloxin: A less potent Plk1 inhibitor with broader kinase inhibition
Uniqueness
SBE13 is unique due to its high selectivity for Plk1 and its ability to induce apoptosis specifically in cancer cells. Its structure allows it to bind effectively to the inactive conformation of Plk1, making it a valuable tool in cancer research .
Propiedades
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPRQBVQOJZMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775294-82-1 | |
| Record name | 775294-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)



![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)


![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)

![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B3182472.png)
